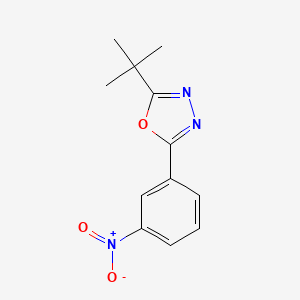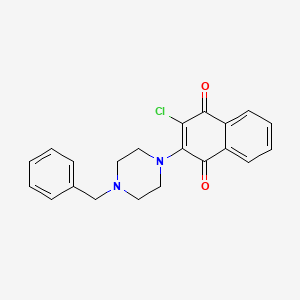
2-(4-Benzylpiperazino)-3-chloronaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of naphthoquinone derivatives is a topic of interest due to their potential applications. For instance, the first paper describes the synthesis of 4-chloro-1-hydroxyphenazines using a synthetic equivalent of 3-chloro-6-hydroxycyclohexa-1,2-benzoquinone, which indicates the possibility of synthesizing complex naphthoquinone derivatives through strategic use of synthetic equivalents . Although this does not directly describe the synthesis of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, it suggests a methodology that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives can be complex, as indicated by the second paper, which discusses the crystal engineering of chloranilic acid derivatives with various partners . The paper highlights the versatility of naphthoquinone derivatives in forming different oxidation states and hydrogen bonding modes. This suggests that 2-(4-Benzylpiperazino)-3-chloronaphthoquinone could also exhibit interesting structural characteristics, potentially including various bonding interactions with other molecules.
Chemical Reactions Analysis
The third paper provides an experimental study and investigation of the complex formation between a thiadiazole derivative and a benzoquinone . The study includes density functional theory (DFT) analyses, which could be relevant for understanding the chemical reactions involving 2-(4-Benzylpiperazino)-3-chloronaphthoquinone. The paper's focus on π-π stacking interactions and other non-covalent interactions could be particularly relevant for predicting the reactivity of naphthoquinone derivatives.
Physical and Chemical Properties Analysis
The fourth paper discusses the synthesis and characterization of metal complexes with acenaphthoquinone derivatives . The study includes electrochemical and antibacterial studies, which provide insights into the physical and chemical properties of naphthoquinone complexes. This information could be extrapolated to understand the properties of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, especially if it forms similar complexes with metals or exhibits biological activity.
Relevant Case Studies
While the provided papers do not include case studies directly related to 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, they do offer case studies of related compounds. For example, the antibacterial activity of acenaphthoquinone complexes is discussed in the fourth paper, which could be relevant if 2-(4-Benzylpiperazino)-3-chloronaphthoquinone is investigated for similar biological applications .
Safety And Hazards
将来の方向性
Research into piperazine compounds is ongoing, with recent studies focusing on their potential use in the treatment of various diseases. For example, a study found that a certain piperazine compound had a strong inhibitory effect on osteoclastogenesis, suggesting potential for the treatment of osteolytic disorders .
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYAJQFJXLQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazino)-3-chloronaphthoquinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)
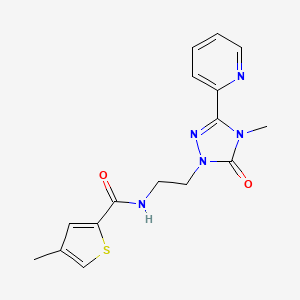
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)
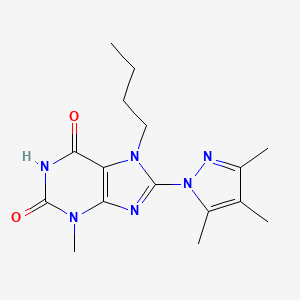
![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
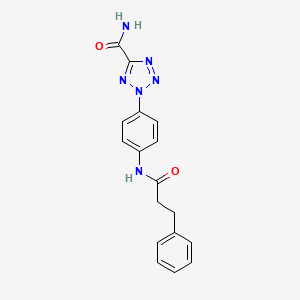
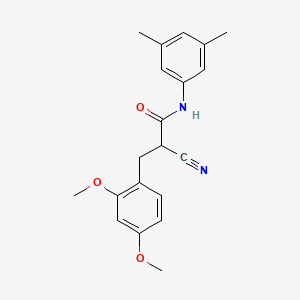
![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)
![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)
![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)
